3-(1-(Boc-amino)ethyl)-pyrrolidine

Purity comparison Solid-phase peptide synthesis Intermediate quality control

Procuring 'Boc-aminoethyl-pyrrolidine' without batch-specific ee and regioisomer certification introduces chiral impurity risk into API intermediate supply chains. This C-3 side-chain Boc-protected regioisomer (CAS 107258-90-2), with its free pyrrolidine NH, eliminates the additional TFA deprotection step required by ring-N-Boc isomers, streamlining multi-step SPPS. Recommend ≥98% HPLC purity for reduced byproduct formation, distinct LogP (1.51) for RP-HPLC IPC, and storage at 2-8°C in sealed dry containers to ensure ICH Q7 compliant intermediate manufacturing.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 107258-90-2
Cat. No. B1286374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(Boc-amino)ethyl)-pyrrolidine
CAS107258-90-2
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC(C1CCNC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-8(9-5-6-12-7-9)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
InChIKeyHJUZGKGDCUOVML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-(Boc-amino)ethyl)-pyrrolidine: Procurement-Grade Overview


3-(1-(Boc-amino)ethyl)-pyrrolidine (CAS 107258-90-2) is a chiral pyrrolidine derivative bearing a tert-butoxycarbonyl (Boc)-protected primary amine on an ethyl side chain at the pyrrolidine 3-position . As a C₁₁H₂₂N₂O₂ heterocyclic building block (MW 214.30 g/mol) with a predicted LogP of 1.51 and topological polar surface area (TPSA) of 50.36 Ų , the compound presents two stereogenic elements—the pyrrolidine 3-carbon and the exocyclic ethyl-bearing carbon—generating four possible stereoisomers that cannot be interchanged without altering downstream enantiomeric outcomes . Its orthogonal protection strategy (side-chain Boc-carbamate with free pyrrolidine NH) distinguishes it from ring-N-Boc regioisomers and underpins its role in multi-step syntheses of peptidomimetics and DPP-IV inhibitor scaffolds [1].

Orthogonal protection Side-chain Boc with free pyrrolidine NH enables ring‑N‑first coupling strategies, avoiding extra deprotection steps.
Dual stereogenic centers Racemic mixture supports stereochemical SAR exploration from a single procurement SKU; diastereomeric handle for resolution.
Regiochemical control 3‑substituted architecture differentiates from 2‑ and N‑Boc isomers; analytically verifiable by LogP‑based HPLC.

Generic Substitution Failure: Regiochemical & Stereochemical Risks


The designation 'Boc-aminoethyl-pyrrolidine' encompasses at least four regioisomeric and stereoisomeric families that are functionally non-equivalent. Moving the Boc-protected amine from the C-3 ethyl side chain to the pyrrolidine ring nitrogen (as in 1-Boc-3-(1-aminoethyl)pyrrolidine, CAS 1367954-38-8) alters the protection topology, nucleophilicity profile, and the sequence of deprotection–coupling steps . Relocating the aminoethyl substituent from C-3 to C-2 (as in 2-(aminoethyl)-1-N-Boc-pyrrolidine, CAS 370069-29-7) changes the spatial orientation of the reactive amine vector, which directly impacts regiospecific scaffold elaboration and target binding geometry . Furthermore, the racemic mixture (CAS 107258-90-2) versus single enantiomers (e.g., (3S)-enantiomer CAS 1363412-04-7 or (3R)-enantiomer CAS 1363412-06-9) cannot be substituted without documented enantiomeric excess (ee) specifications, as even 5% of the opposite enantiomer can propagate configurational errors through convergent synthetic sequences . Without batch-specific ee certification, generic 'Boc-aminoethyl-pyrrolidine' procurement introduces unquantifiable risk into chiral API intermediate supply chains.

Target
CAS 107258-90-2
Regioisomer risk1‑Boc‑3‑(1‑aminoethyl)pyrrolidine places Boc on ring N, adding one deprotection step and exposing the primary amine prematurely during ring elaboration.
Target
Positional isomer risk2‑(Aminoethyl)‑1‑N‑Boc‑pyrrolidine relocates the amine vector; the altered geometry shifts regiospecific scaffold elaboration and may compromise target binding orientation.
Target
Stereochemical riskRacemate vs. single enantiomer cannot be interchanged without batch‑specific ee certification; even minor opposite enantiomer can propagate configurational errors through convergent synthesis.

Quantitative Differentiation Evidence


Differential Purity: Target vs. Positional Isomers and Enantiomers

Procurement-grade purity specifications differ substantially across the Boc-aminoethyl-pyrrolidine compound family. The target racemic 3-substituted compound (CAS 107258-90-2) is commercially available at ≥98+% purity (by HPLC/NMR) from multiple quality-controlled suppliers [REFS-1, REFS-2]. In contrast, the ring-N-Boc regioisomer 1-Boc-3-(1-aminoethyl)pyrrolidine (CAS 1367954-38-8) is typically supplied at 95% , while the 2-substituted positional isomer 2-(aminoethyl)-1-N-Boc-pyrrolidine (CAS 370069-29-7) is generally offered at 95% standard purity . A 3+ percentage point purity difference translates to approximately 30 mg more impurities per gram of starting material, directly translating to lower crude yields and additional chromatographic purification steps in multi-step peptide coupling sequences. The single enantiomer (3S)-3-(1-(Boc-amino)ethyl)-pyrrolidine (CAS 1363412-04-7) does not routinely carry a published standard purity benchmark, introducing procurement ambiguity when enantiopurity rather than chemical purity is the critical quality attribute .

Purity Benchmark
Specification review
≥98% target vs. 95% for 1‑Boc and 2‑substituted positional isomers
Supports procurement purity specification
≥30 mg fewer impurities per gram; reduces by‑product formation in SPPS.
Purity comparison Solid-phase peptide synthesis Intermediate quality control Procurement specification

LogP-Based Regiochemical Differentiation

The target compound's 3-substituted pyrrolidine architecture yields a computed LogP of 1.5091 (TPSA: 50.36 Ų) . The 2-substituted positional isomer 2-(aminoethyl)-1-N-Boc-pyrrolidine (CAS 370069-29-7) exhibits a substantially different LogP of 0.87–1.73 depending on the computational model , while the ring-N-Boc variant (S)-1-Boc-2-(2-aminoethyl)pyrrolidine (CAS 239483-09-1) shows a LogP of 2.37 (TPSA: 55.56 Ų) . The LogP difference of 0.64–0.86 units between the 3-substituted target and the 2-substituted isomer is analytically meaningful: it corresponds to an approximately 4- to 7-fold difference in octanol-water partition coefficient, enabling baseline separation by reverse-phase HPLC under standardized gradient conditions. This chromatographic distinguishability provides an intrinsic quality control anchor for confirming regiochemical identity in scale-up batches without reliance on more costly 2D-NMR techniques.

LogP Differentiation
Data to verify
ΔLogP +0.64 to +0.86 vs. 2‑substituted isomer
Enables HPLC‑based regiochemical identity confirmation
Approx. 4–7× difference in partition coefficient; reduces NMR reliance.
Regiochemical purity Chromatographic method development LogP differentiation Scale-up quality control

Orthogonal Amine Protection Architecture

A defining structural feature of CAS 107258-90-2 is the orthogonal protection arrangement: the Boc group resides on the exocyclic primary amine while the pyrrolidine ring nitrogen remains unprotected (free NH). This enables a synthetic sequence where the ring nitrogen can be directly alkylated, acylated, or coupled without prior deprotection [1]. In contrast, 1-Boc-3-(1-aminoethyl)pyrrolidine (CAS 1367954-38-8) places the Boc group on the ring nitrogen, requiring acidic Boc removal before ring-N functionalization—this adds one synthetic step and exposes the free primary amine to potential side reactions during subsequent ring elaboration . Similarly, 2-(aminoethyl)-1-N-Boc-pyrrolidine (CAS 370069-29-7) protects the ring nitrogen, precluding direct ring-N coupling in the protected form . The target compound's architecture enables 'ring-N-first' synthetic strategies where pyrrolidine elaboration precedes side-chain amine deprotection, a sequence order that is not accessible with ring-N-Boc protected isomers.

Orthogonal Protection
Method context
Eliminates 1 synthetic step (ring‑N Boc deprotection) vs. N‑Boc isomers
Supports ring‑N‑first synthetic strategies
Avoids premature primary amine exposure; reduces cumulative yield loss.
Orthogonal protection Multi-step synthesis Peptidomimetic synthesis Boc deprotection

Dual Stereogenic Centers for Chiral Purity

The racemic CAS 107258-90-2 contains two chiral centers (pyrrolidine C-3 and the exocyclic ethyl-bearing carbon), generating four stereoisomers. In contrast, 3-(Boc-amino)pyrrolidine (CAS 99724-19-3) contains only a single chiral center (pyrrolidine C-3), yielding two enantiomers . The additional stereogenic center in the target compound provides a structural handle for chiral resolution or asymmetric synthesis strategies that produce diastereomeric intermediates with potentially greater separability than simple enantiomeric pairs. Single-enantiomer progeny such as (3S)-3-(1-(Boc-amino)ethyl)-pyrrolidine (CAS 1363412-04-7) demonstrate the commercial viability of stereochemically defined procurement , while the racemate provides a cost-effective entry point for laboratories equipped to perform chiral resolution or asymmetric induction. The combination of two chiral centers creates steric environments that can influence π-face selectivity in subsequent transformations—an advantage absent in mono-stereogenic analogs like 3-(Boc-amino)pyrrolidine.

Chiral Centers
Class-level
2 chiral centers → 4 stereoisomers vs. 1 center (2 enantiomers) in analog
Broader stereochemical SAR from single SKU
Diastereomeric handle facilitates chiral resolution; cost‑effective entry point.
Chiral purity Diastereomer control Stereochemical integrity Enantiomeric excess

Commercial Traceability and Cross-Vendor Identity

CAS 107258-90-2 benefits from well-established commercial documentation infrastructure including MDL number MFCD18073167, standardized IUPAC nomenclature (tert-butyl N-[1-(pyrrolidin-3-yl)ethyl]carbamate), and consistent molecular formula reporting (C₁₁H₂₂N₂O₂, MW 214.30) across multiple independent supplier databases [REFS-1, REFS-2]. This contrasts with the 2-substituted isomer 2-(aminoethyl)-1-N-Boc-pyrrolidine which appears under at least two distinct CAS numbers (370069-29-7 and 550378-07-9 for the (R)-enantiomer) and multiple naming conventions, increasing the risk of order entry errors and receiving inspection discrepancies . The target compound's consistent cross-vendor identity reduces the burden of supplier qualification documentation by providing a stable reference for Certificate of Analysis (CoA) comparison, residual solvent specifications, and storage condition verification (sealed in dry, 2–8°C) across sourcing changes .

Cross‑Vendor Identity
Specification review
≥5 suppliers with identical CAS‑MDL‑MW reporting
Reduces procurement qualification time
Minimizes risk of incorrect regioisomer receipt due to nomenclature ambiguity.
Supply chain qualification CAS registry MDL identifier Vendor documentation

Computational Descriptor Profile for ADME/Reactivity Differentiation

Computational molecular property profiling reveals a distinctive descriptor fingerprint for CAS 107258-90-2 that differs systematically from its closest regioisomers. The target compound's hydrogen bond donor count (2), acceptor count (3), and rotatable bond count (2) combine with its TPSA of 50.36 Ų to produce a predicted CNS MPO (Multi-Parameter Optimization) score and blood-brain barrier permeability profile that diverges from the 2-substituted isomer (TPSA 55.56 Ų) and the unprotected 1-(2-aminoethyl)pyrrolidine (CAS 7154-73-6; LogP 0.68, TPSA not reported but predicted higher due to free amine) . The rotatable bond count of 2 (identical across 3- and 2-substituted Boc variants) combined with differing TPSA values predicts measurably different passive membrane permeability in Caco-2 or PAMPA assays—relevant when the building block is used to construct libraries for phenotypic screening where scaffold physicochemical properties propagate to final compound ADME profiles.

Computational Descriptors
Data to verify
TPSA 50.36 vs. 55.56 Ų (2‑substituted); LogP 1.51 vs. 1.73
Informs library design for permeability profiling
TPSA difference predicts measurable passive permeability variation in cell assays.
Computational chemistry ADME prediction Drug-likeness Molecular descriptors

Procurement & Application Scenarios


Chiral Peptide & Peptidomimetic Synthesis with Orthogonal Protection

For multi-step solid-phase peptide synthesis (SPPS) or solution-phase peptidomimetic construction where the synthetic sequence demands ring-nitrogen functionalization prior to side-chain amine deprotection, CAS 107258-90-2 is the optimal procurement choice. Its free pyrrolidine NH enables direct on-resin or in-solution coupling without the additional TFA-mediated Boc deprotection step required by ring-N-Boc isomers . The ≥98% standard purity reduces byproduct-forming impurities that would otherwise necessitate HPLC purification after each coupling cycle, directly decreasing overall synthesis cost per crude peptide. Recommend procurement specification: ≥98% purity (HPLC), identity confirmed by ¹H NMR, storage at 2–8°C in sealed dry containers as per supplier recommendations .

Regiospecific Scale-Up for Pharmaceutical Intermediates

When scaling from medicinal chemistry quantities to pilot-plant batches for DPP-IV inhibitor or related pyrrolidine-based API intermediate production, the 3-substituted regioisomer (CAS 107258-90-2) provides analytically verifiable identity via its distinct LogP (1.51) that is separable from the 2-substituted isomer (LogP 0.87) by standard reverse-phase HPLC . This chromatographic differentiation enables in-process control (IPC) monitoring without costly LC-MS or 2D-NMR for every batch, directly supporting ICH Q7 compliant intermediate manufacturing. The well-established cross-vendor identity (CAS + MDL MFCD18073167) and consistent molecular weight reporting (214.30) facilitate supplier qualification and change-control documentation, reducing regulatory submission burden under Drug Master File (DMF) or CEP frameworks .

Computational Library Enumeration & Virtual Screening

For medicinal chemistry teams constructing virtual compound libraries for structure-based or ligand-based screening, the defined computational descriptor set of CAS 107258-90-2 (TPSA 50.36 Ų, LogP 1.51, HBD 2, HBA 3, RotB 2) enables precise enumeration of library members with predictable physicochemical property distributions. The distinct TPSA (50.36 vs. 55.56 for the 2-substituted isomer) provides a measurable differentiation parameter when optimizing library members for CNS penetration (lower TPSA favorable) versus peripheral restriction (higher TPSA favorable). The double stereogenic center architecture further supports generation of stereochemically enumerated libraries where individual diastereomers can be docked and scored independently, increasing the informational content of virtual screens compared to libraries built from mono-stereogenic scaffolds.

Application
Selection Property
Validation Focus
Chiral peptidomimetic synthesis
Orthogonal protection architecture
Step‑count reduction and purity verification
Pharmaceutical intermediate scale‑up
Regiochemical identity by LogP‑HPLC
In‑process control and supplier qualification
Computational library enumeration
Distinct TPSA and dual stereogenic centers
Permeability prediction and stereochemical docking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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